1-Methyl-3-nitro-4-phenoxyquinolin-2-one
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Overview
Description
1-Methyl-3-nitro-4-phenoxyquinolin-2-one is a heterocyclic compound that belongs to the quinoline family. It is characterized by a quinoline core structure with a methyl group at position 1, a nitro group at position 3, and a phenoxy group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-nitro-4-phenoxyquinolin-2-one can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by nitration and subsequent cyclization. The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and elevated temperatures for cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-nitro-4-phenoxyquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, hydroxyl derivatives, and substituted quinolines .
Scientific Research Applications
1-Methyl-3-nitro-4-phenoxyquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-3-nitro-4-phenoxyquinolin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions that can modulate biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to 1-Methyl-3-nitro-4-phenoxyquinolin-2-one but without the nitro and phenoxy groups.
4-Phenoxyquinoline: Similar structure but lacks the nitro group.
3-Nitroquinoline: Similar structure but lacks the phenoxy group.
Uniqueness
This compound is unique due to the presence of both the nitro and phenoxy groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-methyl-3-nitro-4-phenoxyquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-17-13-10-6-5-9-12(13)15(14(16(17)19)18(20)21)22-11-7-3-2-4-8-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTKOIGMIQIIBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354700 |
Source
|
Record name | AG-690/13780141 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141945-62-2 |
Source
|
Record name | AG-690/13780141 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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